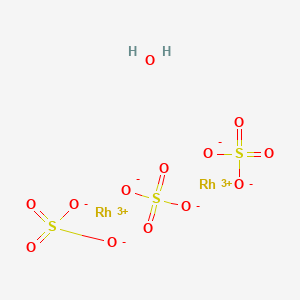
Rhodium(3+);trisulfate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of rhodium(III) sulfate hydrate can be achieved through several methods:
Reaction of Rhodium(III) Hydroxide and Sulfuric Acid: This method was first attempted in 1929 and involves reacting rhodium(III) hydroxide with sulfuric acid to produce different hydrates of rhodium(III) sulfate.
Oxidation of Rhodium Metal with Sulfuric Acid: A more efficient method reported in 2016 involves heating rhodium metal with sulfuric acid at 400°C to produce the anhydrous form of rhodium(III) sulfate.
Chemical Reactions Analysis
Rhodium(III) sulfate hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Rhodium(III) sulfate can be reduced to rhodium metal or oxidized to higher oxidation states under specific conditions.
Substitution Reactions: It can participate in ligand exchange reactions, where the sulfate ligands are replaced by other ligands.
Dehydration: The compound can lose water molecules upon heating, leading to different hydrated forms.
Common reagents used in these reactions include sulfuric acid, reducing agents like hydrogen, and various ligands for substitution reactions. Major products formed include different hydrated forms of rhodium sulfate and rhodium metal .
Scientific Research Applications
Rhodium(III) sulfate hydrate has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in organic reactions, such as hydrogenation and oxidation.
Electroplating: The compound is used in electroplating to produce highly reflective and corrosion-resistant coatings.
Fuel Cells: Rhodium(III) sulfate is added to platinum electrocatalysts in fuel cells to enhance their performance.
Photocatalysis: It is used in the degradation of dyes and other pollutants through photocatalytic processes.
Mechanism of Action
The mechanism by which rhodium(III) sulfate hydrate exerts its effects varies depending on the application:
Comparison with Similar Compounds
Rhodium(III) sulfate hydrate can be compared with other similar compounds, such as:
Platinum(II) sulfate: Both compounds are used in catalysis and electroplating, but rhodium(III) sulfate is often preferred for its higher catalytic activity and resistance to corrosion.
Iridium(III) sulfate: Similar to rhodium(III) sulfate, iridium(III) sulfate is used in catalysis and electroplating.
Palladium(II) sulfate: Palladium(II) sulfate is another platinum group metal sulfate used in catalysis.
Properties
Molecular Formula |
H2O13Rh2S3 |
|---|---|
Molecular Weight |
512.0 g/mol |
IUPAC Name |
rhodium(3+);trisulfate;hydrate |
InChI |
InChI=1S/3H2O4S.H2O.2Rh/c3*1-5(2,3)4;;;/h3*(H2,1,2,3,4);1H2;;/q;;;;2*+3/p-6 |
InChI Key |
MPJHDLITZOASKY-UHFFFAOYSA-H |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Rh+3].[Rh+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-n-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopropane-1-carboxamide](/img/structure/B14788950.png)
![2-Amino-1-[4-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14788956.png)
![methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate](/img/structure/B14788958.png)
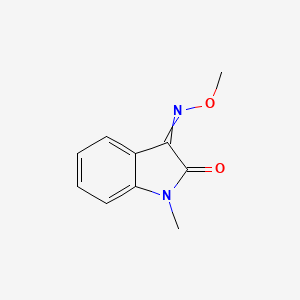
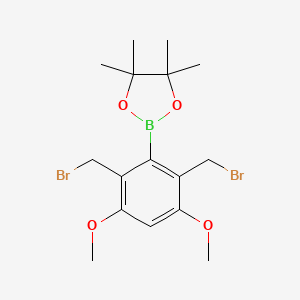
![2-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]propan-1-amine](/img/structure/B14788981.png)
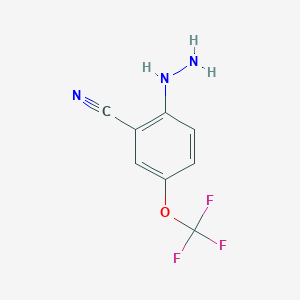
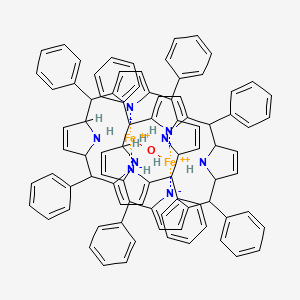
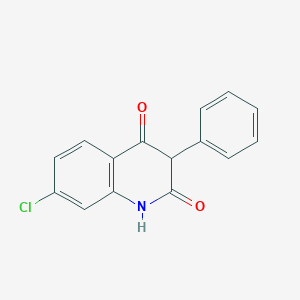
![ethyl (1S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14789003.png)
![11,19,21-trihydroxy-22-[(5S)-5-[(5S)-5-(1-hydroxyethyl)-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-9-oxodocosa-10,16-dienoic acid](/img/structure/B14789016.png)
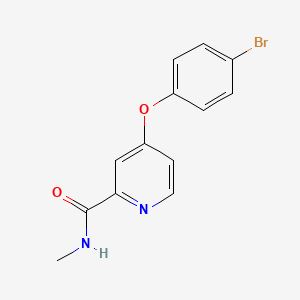
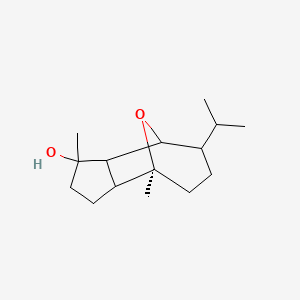
![7-Methyl-3,3a-dihydro-1H-imidazo[4,5-b]pyridin-2(7aH)-one](/img/structure/B14789028.png)
